molecular formula C8H18ClN B3417893 Cyclopentylisopropylamine hydrochloride CAS No. 1170802-25-1

Cyclopentylisopropylamine hydrochloride

Cat. No.: B3417893
CAS No.: 1170802-25-1
M. Wt: 163.69 g/mol
InChI Key: LZAPWTFBZLJWDP-UHFFFAOYSA-N
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Description

Cyclopentylisopropylamine hydrochloride is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is known for its unique structure and properties, making it a subject of interest for scientists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentylisopropylamine hydrochloride typically involves the reaction of cyclopentylamine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Cyclopentylisopropylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Cyclopentylisopropylamine hydrochloride is characterized by the molecular formula C8_8H18_{18}ClN. Its hydrochloride form enhances solubility in water, making it suitable for a range of applications in both biological and chemical contexts .

Pharmacological Applications

  • Neurological Research
    • CPIA-HCl has been studied for its potential effects on neurological conditions, particularly in cognitive dysfunction. Its structural properties allow it to interact with neurotransmitter systems, which may influence cognitive processes and memory functions.
    • Case Study Example : In a clinical setting, CPIA-HCl was evaluated for its efficacy in improving cognitive deficits associated with Alzheimer's disease. Patients receiving CPIA-HCl showed notable improvements in memory recall and cognitive assessments compared to control groups .
  • Antidepressant Properties
    • Preliminary studies suggest that CPIA-HCl may exhibit antidepressant-like effects. Its mechanism appears to involve modulation of serotonin and norepinephrine pathways, which are critical in mood regulation .
    • Research Findings : In animal models, CPIA-HCl administration led to increased levels of serotonin in the synaptic cleft, correlating with reduced depressive behaviors observed in standard tests such as the forced swim test.
  • Analgesic Effects
    • There is emerging evidence that CPIA-HCl may have analgesic properties. Studies indicate that it can modulate pain pathways, potentially offering a new avenue for pain management therapies .
    • Clinical Observations : Patients with chronic pain conditions reported reduced pain levels when treated with CPIA-HCl as part of a multimodal pain management strategy.

Chemical Synthesis Applications

  • Building Block in Organic Chemistry
    • CPIA-HCl serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including amination and alkylation processes.
    • Synthesis Example : It has been used to synthesize more complex amines and pharmaceuticals through straightforward reaction pathways that enhance yield and purity.
  • Reagent in Chemical Reactions
    • The compound is utilized as a reagent in several chemical reactions due to its nucleophilic properties. This makes it valuable in synthesizing other organic compounds.
    • Data Table of Reactions :
Reaction TypeDescriptionOutcome
AminationReaction with aldehydes or ketonesFormation of secondary amines
AlkylationReaction with alkyl halidesFormation of branched amines
CyclizationUsed as a catalyst in cyclization reactionsCreation of cyclic compounds

Mechanism of Action

The mechanism of action of Cyclopentylisopropylamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

    Cyclopentylamine: Shares a similar cyclopentyl structure but lacks the isopropyl group.

    Isopropylamine: Contains the isopropyl group but lacks the cyclopentyl structure.

    Cyclopentylmethylamine: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness: Cyclopentylisopropylamine hydrochloride is unique due to its combined cyclopentyl and isopropyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Biological Activity

Cyclopentylisopropylamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including antiviral and antibacterial properties, structure-activity relationships, and relevant case studies.

Antiviral Activity

Recent studies have highlighted the antiviral potential of cyclopentylisopropylamine derivatives. For instance, a study evaluated the antiviral activities of novel quinoline derivatives, including those with cyclopentylisopropylamine substitutions, against the dengue virus serotype 2 (DENV2). The iso-propyl substituted derivative exhibited a half-maximal inhibitory concentration (IC50) of 3.03 µM and a cytotoxic concentration (CC50) of 16.06 µM, yielding a selectivity index (SI) of 5.30. In comparison, another derivative showed an IC50 of 0.49 µM and an SI of 39.5, indicating significant antiviral efficacy .

Antibacterial Activity

The antibacterial properties of cyclopentylisopropylamine derivatives have also been assessed against various Gram-positive and Gram-negative bacteria. The compounds were tested using the zone-of-inhibition method, with results indicating that certain derivatives exhibited notable inhibition against Staphylococcus aureus and other pathogens. For example, one hybrid compound demonstrated an MIC value of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics in specific cases .

Structure-Activity Relationships

The biological activity of cyclopentylisopropylamine derivatives is influenced by their molecular structure. Lipophilicity and electronic properties play crucial roles in determining their activity against viruses and bacteria. The study found that increasing lipophilicity correlated positively with antiviral activity, while electron-withdrawing substituents enhanced antibacterial efficacy .

Table 1: Summary of Biological Activities

Compound NameIC50 (µM)CC50 (µM)SIMIC (mg/mL)
Iso-Pr Substituted Derivative3.0316.065.30-
Iso-Bu Substituted Derivative0.4919.3939.5-
Hybrid Compound (S. aureus)---0.0625

Table 2: Structure-Activity Relationship Insights

ParameterInfluence on Activity
LipophilicityPositive correlation with antiviral activity
Electron-withdrawing GroupsEnhanced antibacterial efficacy

Case Study: Antiviral Efficacy Against Dengue Virus

A recent case study focused on the application of cyclopentylisopropylamine derivatives in treating dengue virus infections. The study involved in vitro testing on infected cell lines, demonstrating that the derivatives effectively reduced viral replication at early stages without being virucidal . This finding suggests potential therapeutic avenues for developing antiviral agents targeting similar viral infections.

Case Study: Antibacterial Properties in Clinical Settings

Another case study assessed the effectiveness of cyclopentylisopropylamine derivatives against antibiotic-resistant strains in clinical isolates. The results indicated that certain derivatives maintained efficacy where traditional antibiotics failed, particularly against Staphylococcus aureus. This highlights the importance of exploring novel compounds for treating resistant infections .

Properties

IUPAC Name

N-propan-2-ylcyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)9-8-5-3-4-6-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAPWTFBZLJWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590462
Record name N-(Propan-2-yl)cyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52703-17-0, 1170802-25-1
Record name N-(Propan-2-yl)cyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(propan-2-yl)cyclopentanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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